
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂ It is characterized by the presence of an oxane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-2-en-1-ol with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the oxane ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
- 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid
- 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol
- 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde
Uniqueness: 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both an oxane ring and an aldehyde group provides distinct reactivity and potential for diverse applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4-(3-methylbut-2-enyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(2)3-4-11(9-12)5-7-13-8-6-11/h3,9H,4-8H2,1-2H3 |
Clé InChI |
IBCBQNVFEDTGQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1(CCOCC1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)

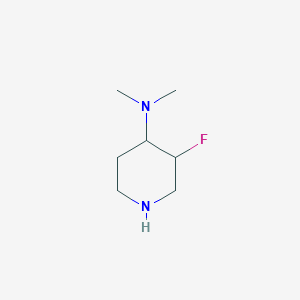
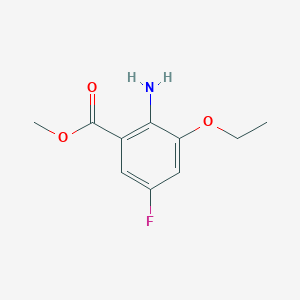
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
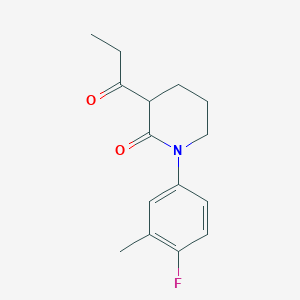
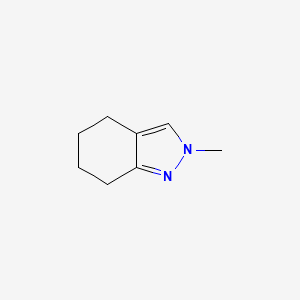
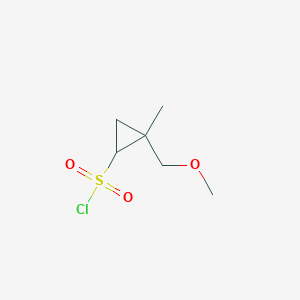
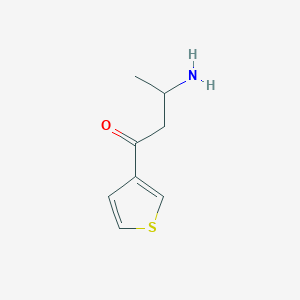


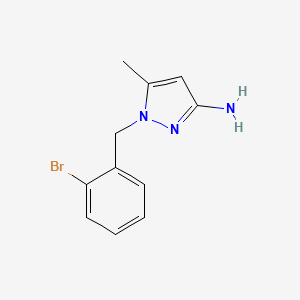
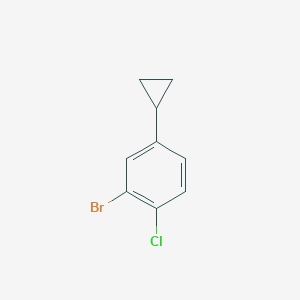
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
